Deoxynyboquinone

Descripción

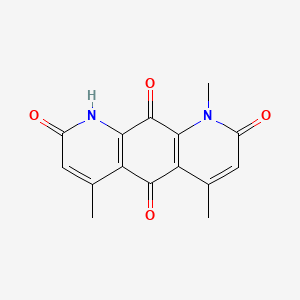

Structure

3D Structure

Propiedades

IUPAC Name |

1,4,6-trimethyl-9H-pyrido[3,2-g]quinoline-2,5,8,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-6-4-8(18)16-12-10(6)14(20)11-7(2)5-9(19)17(3)13(11)15(12)21/h4-5H,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYPAIRTXRKKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deoxynyboquinone: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxynyboquinone (DNQ) is a potent antineoplastic agent that has garnered significant interest in the scientific community for its selective cytotoxicity towards cancer cells. This technical guide provides an in-depth overview of the discovery, isolation, and mechanism of action of DNQ. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of its biological pathways. DNQ's unique mechanism, which is dependent on the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme often overexpressed in solid tumors, involves the generation of reactive oxygen species (ROS), leading to DNA damage, PARP-1 hyperactivation, and ultimately, programmed cell death. This guide summarizes the key findings and methodologies to facilitate further research and development of DNQ and its derivatives as potential cancer therapeutics.

Discovery and Synthesis

This compound was identified as a potent cytotoxic agent through high-throughput screening. Its natural product origin and significant anticancer activity prompted the development of a facile and modular synthetic route to enable further biological evaluation.

Synthetic Protocol

A seven-step linear synthesis was developed to produce this compound. The following protocol is adapted from the supplementary information of Bair et al., J. Am. Chem. Soc. 2010, 132, 15, 5469–5478.

General Information: All reactions were performed under an inert atmosphere (argon or nitrogen) unless otherwise noted. Reagents were purchased from commercial suppliers and used without further purification. Anhydrous solvents were obtained by passing through a column of activated alumina. Flash chromatography was performed using silica gel (230-400 mesh).

Step 1: Synthesis of (E)-N-(2-methoxy-5-methylphenyl)-3-(dimethylamino)acrylamide

-

To a solution of 2-methoxy-5-methylaniline (1.0 eq) in toluene is added (E)-3-(dimethylamino)acryloyl chloride (1.1 eq) at 0 °C.

-

The reaction is stirred for 2 hours at room temperature.

-

The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the product.

Step 2: Synthesis of 4-methoxy-7-methylquinolin-2(1H)-one

-

The product from Step 1 (1.0 eq) is dissolved in diphenyl ether.

-

The solution is heated to 250 °C for 30 minutes.

-

After cooling to room temperature, the reaction mixture is diluted with hexanes, and the precipitate is collected by filtration to give the desired product.

Step 3: Synthesis of 2-chloro-4-methoxy-7-methylquinoline

-

To the product from Step 2 (1.0 eq) is added phosphoryl chloride (10 eq).

-

The mixture is heated to 110 °C for 2 hours.

-

The excess phosphoryl chloride is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized with aqueous sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude product is purified by flash chromatography.

Step 4: Synthesis of 4-methoxy-7-methyl-2-(prop-1-yn-1-yl)quinoline

-

To a solution of the product from Step 3 (1.0 eq) and propyne (3.0 eq) in a mixture of triethylamine and dimethylformamide are added copper(I) iodide (0.1 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

-

The reaction is stirred at 60 °C for 12 hours.

-

The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by flash chromatography.

Step 5: Synthesis of 1,4-dimethyl-9-methoxy-1H-pyrrolo[3,2-b]quinoline

-

The product from Step 4 (1.0 eq) is dissolved in N-methyl-2-pyrrolidone and heated to 220 °C in a sealed tube for 4 hours.

-

The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by flash chromatography.

Step 6: Synthesis of 1,4-dimethyl-1H-pyrrolo[3,2-b]quinolin-9-ol

-

To a solution of the product from Step 5 (1.0 eq) in dichloromethane at -78 °C is added boron tribromide (3.0 eq).

-

The reaction is stirred for 2 hours at -78 °C and then warmed to room temperature overnight.

-

The reaction is quenched with methanol and concentrated. The residue is purified by flash chromatography.

Step 7: Synthesis of this compound

-

The product from Step 6 (1.0 eq) is dissolved in a mixture of acetonitrile and water.

-

Ceric ammonium nitrate (3.0 eq) is added, and the reaction is stirred at room temperature for 1 hour.

-

The reaction mixture is diluted with water and extracted with dichloromethane. The organic layer is dried, concentrated, and purified by flash chromatography to afford this compound.

Mechanism of Action

The anticancer activity of this compound is primarily driven by its interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in many solid tumors compared to normal tissues.[1][2]

NQO1-Dependent Redox Cycling and ROS Generation

DNQ undergoes a futile redox cycle initiated by NQO1.[3] NQO1, a two-electron reductase, reduces the quinone moiety of DNQ to a hydroquinone. This hydroquinone is unstable and rapidly auto-oxidizes back to the parent quinone, in the process transferring electrons to molecular oxygen to generate superoxide radicals (O₂⁻•) and subsequently other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). This continuous cycle leads to a massive accumulation of intracellular ROS, inducing significant oxidative stress.

Downstream Cellular Effects

The excessive ROS production triggers a cascade of downstream events culminating in cancer cell death.

-

DNA Damage: The high levels of ROS cause extensive damage to DNA, including single and double-strand breaks.

-

PARP-1 Hyperactivation: The DNA damage activates the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. The excessive DNA damage leads to the hyperactivation of PARP-1.[3]

-

NAD⁺/ATP Depletion: PARP-1 hyperactivation consumes large amounts of its substrate, nicotinamide adenine dinucleotide (NAD⁺), leading to a rapid depletion of cellular NAD⁺ and subsequently ATP pools.

-

Cell Death: This catastrophic energy loss ultimately results in programmed cell death, which can occur through both apoptosis and a form of programmed necrosis.[4][5]

Nrf2 Pathway Activation

Recent studies have also shown that DNQ can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]][7] DNQ does this by alkylating and promoting the ubiquitination of Keap1, the primary negative regulator of Nrf2.[7] This leads to the stabilization and nuclear translocation of Nrf2, which then upregulates the expression of antioxidant and cytoprotective genes. This dual action of inducing oxidative stress while also activating a protective antioxidant response is a complex aspect of DNQ's pharmacology that warrants further investigation.

Quantitative Data

The potency of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects, particularly in cells with high NQO1 expression.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer | 25 | [4] |

| A549 | Non-Small Cell Lung Cancer | 80 | [4] |

| HeLa | Cervical Cancer | 16 - 210 (range) | [1][2] |

| Various | Various | 16 - 210 (range) | [1][2] |

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of DNQ.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Reactive Oxygen Species (ROS) Detection Assay (DCFDA Assay)

This assay measures the intracellular generation of ROS.

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

-

DCFDA Loading: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.

-

Compound Treatment: Wash the cells with PBS to remove excess DCFDA and then treat with this compound at the desired concentrations.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader at various time points.

Western Blotting for PARP-1 Hyperactivation

This protocol is used to detect the hyperactivation of PARP-1 by observing the formation of poly(ADP-ribose) (PAR) polymers.

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against PAR overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound.

Caption: NQO1-mediated mechanism of action of this compound.

Caption: Activation of the Nrf2 pathway by this compound.

Caption: General experimental workflow for evaluating this compound.

References

- 1. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isopentyl-Deoxynboquinone Induces Mitochondrial Dysfunction and G2/M Phase Cell Cycle Arrest to Selectively Kill NQO1-Positive Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. consensus.app [consensus.app]

- 7. Small molecule this compound triggers alkylation and ubiquitination of Keap1 at Cys489 on Kelch domain for Nrf2 activation and inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxynyboquinone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxynyboquinone (DNQ) is a potent antineoplastic agent that has garnered significant interest for its selective cytotoxicity against cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the compound's mechanism of action, which involves NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent futile redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cancer cell death. This document also outlines key experimental protocols for the synthesis, and biological evaluation of this compound, and visualizes its core signaling pathways, offering a valuable resource for researchers in oncology and drug development.

Chemical Structure and Properties

This compound, also known by its synonyms DNQ and NSC 165572, is a heterocyclic quinone with a complex aromatic structure.[1] Its systematic IUPAC name is 1,4,6-trimethylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1,4,6-trimethylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone[1] |

| SMILES | CC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)C |

| InChI | InChI=1S/C15H12N2O4/c1-6-4-8(18)16-12-10(6)14(20)11-7(2)5-9(19)17(3)13(11)15(12)21/h4-5H,1-3H3,(H,16,18) |

| CAS Number | 96748-86-6[1] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₂N₂O₄[1] |

| Molecular Weight | 284.27 g/mol [1] |

| Appearance | Orange to red solid |

| Boiling Point | 591.2 ± 50.0 °C at 760 mmHg |

| Density | 1.5 ± 0.1 g/cm³ |

| LogP | -0.41 |

Synthesis

A facile, seven-step linear synthesis of this compound has been developed, which notably employs three palladium-mediated coupling reactions.[2][3] This synthetic route has enabled the production of sufficient quantities of DNQ for extensive mechanistic and preclinical evaluation.[4]

Synthetic Route Overview

While the detailed, step-by-step protocol with specific reagents and reaction conditions is provided in the supporting information of the original publication by Bair et al. (2010), the general strategy involves a modular approach that allows for the synthesis of DNQ derivatives.[2][3][4] The key steps highlighted are the palladium-catalyzed reactions that facilitate the construction of the complex heterocyclic core of the molecule.[2][3]

Biological Activity and Mechanism of Action

This compound is a potent inducer of cancer cell death, exhibiting IC₅₀ values in the nanomolar range (16-210 nM) across various cancer cell lines.[1][2] Its primary mechanism of action is contingent on the overexpression of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) in cancer cells.[4]

NQO1-Mediated Futile Redox Cycling

In NQO1-expressing cancer cells, this compound undergoes a two-electron reduction to its hydroquinone form.[4] This hydroquinone is unstable and rapidly auto-oxidizes back to the parent quinone, in the process transferring electrons to molecular oxygen to generate superoxide radicals (O₂⁻).[2][3] This process, known as futile redox cycling, results in a massive and rapid generation of reactive oxygen species (ROS), leading to overwhelming oxidative stress and, ultimately, cancer cell death.[2][3][5] This mechanism is particularly effective as it selectively targets cancer cells with high NQO1 expression, while sparing normal tissues where NQO1 levels are typically low.[4]

Keap1-Nrf2 Signaling Pathway

This compound has also been shown to interact with the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[6] DNQ can alkylate cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2.[6] In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-containing genes, including NQO1 itself, which could potentially modulate the cell's response to DNQ-induced oxidative stress.[2]

Experimental Protocols

This section provides an overview of key experimental methodologies for the biological evaluation of this compound.

Cell Viability Assay

A common method to assess the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Overview:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Reactive Oxygen Species (ROS) Detection

Dihydroethidium (DHE) staining is a widely used method for the detection of intracellular superoxide.

-

Principle: DHE is a cell-permeable dye that fluoresces red upon oxidation by superoxide. The intensity of the red fluorescence is indicative of the level of intracellular superoxide.

-

Protocol Overview:

-

Culture cells on glass coverslips or in a clear-bottomed 96-well plate.

-

Treat the cells with this compound for the desired time.

-

Wash the cells with a suitable buffer (e.g., PBS or HBSS).

-

Incubate the cells with a DHE working solution (typically 2-10 µM) in the dark for 15-30 minutes at 37°C.[7][8]

-

Wash the cells again to remove excess DHE.

-

Immediately visualize and quantify the red fluorescence using a fluorescence microscope or a fluorescence plate reader (excitation ~518 nm, emission ~606 nm).[7]

-

NQO1 Activity Assay

The activity of NQO1 in cell lysates can be determined spectrophotometrically.

-

Principle: NQO1 catalyzes the reduction of a suitable quinone substrate (e.g., menadione or duroquinone) in the presence of NAD(P)H. The rate of NAD(P)H oxidation is monitored by the decrease in absorbance at 340 nm. The NQO1-specific activity is determined by its sensitivity to the inhibitor dicoumarol.[9][10]

-

Protocol Overview:

-

Prepare cell lysates from untreated and this compound-treated cells.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, prepare a reaction mixture containing buffer, NAD(P)H, a quinone substrate, and the cell lysate.

-

For inhibitor control wells, add dicoumarol to the reaction mixture.

-

Initiate the reaction and immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculate the NQO1 activity as the dicoumarol-sensitive rate of NAD(P)H oxidation, normalized to the protein concentration.

-

Conclusion

This compound is a promising anticancer agent with a well-defined mechanism of action that leverages the biochemical differences between cancer cells and normal cells. Its potent and selective cytotoxicity, mediated by NQO1-dependent ROS production, makes it and its derivatives attractive candidates for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to investigate and harness the therapeutic potential of this compound.

References

- 1. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. vigo-avocats.com [vigo-avocats.com]

- 6. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 7. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Synthesis of Deoxynyboquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynyboquinone (DNQ) is a potent synthetic anthraquinone that has garnered significant interest in the field of oncology. It acts as a bioreductive agent, selectively inducing cancer cell death through the generation of reactive oxygen species (ROS) upon activation by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme is notably overexpressed in a variety of solid tumors, making DNQ a promising candidate for targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical synthesis pathway of this compound, including its precursors, detailed experimental protocols, and quantitative data, to support further research and development. The synthesis is a seven-step linear sequence that strategically employs modern palladium-catalyzed cross-coupling reactions.[1][2][3]

This compound Synthesis Pathway Overview

The synthesis of this compound is a modular and scalable seven-step process. The pathway leverages three key palladium-mediated coupling reactions to construct the core structure of the molecule efficiently. The overall synthesis has been reported with a 12% yield.[2] The key transformations include Sonogashira and Buchwald-Hartwig coupling reactions, followed by cyclization and a final oxidation step to yield the target anthraquinone.

Core Precursors:

-

2-Butynoic acid

-

1-Bromo-3-iodo-2,5-diaminobenzene (This precursor is synthesized in earlier steps)

-

Various reagents and catalysts for the coupling, cyclization, and oxidation reactions.

The following diagram provides a high-level overview of the logical flow of the this compound synthesis.

Caption: High-level overview of the this compound synthesis workflow.

Quantitative Data Summary

The following table summarizes the quantitative data for each step of the this compound synthesis, including the chemical transformation and the reported yield.

| Step | Reaction | Key Reagents | Product | Yield (%) |

| 1 | Sonogashira Coupling | 1-bromo-3-iodo-2,5-dinitroaniline, 2-methyl-3-butyn-2-ol, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(3-bromo-5-iodo-2,6-dinitrophenyl)-3,3-dimethylbut-1-yn-3-ol | 85 |

| 2 | Reduction | 2-(3-bromo-5-iodo-2,6-dinitrophenyl)-3,3-dimethylbut-1-yn-3-ol, SnCl₂·2H₂O, EtOH | 2-(2,5-diamino-3-bromophenyl)ethan-1-ol | 95 |

| 3 | Buchwald-Hartwig Amination | 2-(2,5-diamino-3-bromophenyl)ethan-1-ol, 2-bromo-5-methylaniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-(2-amino-5-(2-amino-4-methylphenylamino)-3-bromophenyl)ethan-1-ol | 75 |

| 4 | Second Sonogashira Coupling | 2-(2-amino-5-(2-amino-4-methylphenylamino)-3-bromophenyl)ethan-1-ol, Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(2-amino-5-(2-amino-4-methylphenylamino)-3-((trimethylsilyl)ethynyl)phenyl)ethan-1-ol | 88 |

| 5 | Cyclization | 2-(2-amino-5-(2-amino-4-methylphenylamino)-3-((trimethylsilyl)ethynyl)phenyl)ethan-1-ol, K₂CO₃, MeOH | 1,6-dimethyl-9-(2-hydroxyethyl)-9H-pyrido[3,2-g]quinolin-4-amine | 80 |

| 6 | Methylation | 1,6-dimethyl-9-(2-hydroxyethyl)-9H-pyrido[3,2-g]quinolin-4-amine, MeI, K₂CO₃ | 1,6,9-trimethyl-9H-pyrido[3,2-g]quinolin-4-amine | 92 |

| 7 | Oxidation | 1,6,9-trimethyl-9H-pyrido[3,2-g]quinolin-4-amine, (NH₄)₂Ce(NO₃)₆, MeCN/H₂O | This compound | 40 |

Detailed Experimental Protocols

This section provides the detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Sonogashira Coupling

This initial step couples a protected alkyne to a di-nitro-substituted aryl halide.

-

Reaction: To a solution of 1-bromo-3-iodo-2,5-dinitroaniline (1.0 eq) in triethylamine is added 2-methyl-3-butyn-2-ol (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

-

Conditions: The reaction mixture is stirred at room temperature for 12 hours under an inert atmosphere.

-

Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(3-bromo-5-iodo-2,6-dinitrophenyl)-3,3-dimethylbut-1-yn-3-ol.

Step 2: Reduction of Nitro Groups

The two nitro groups on the aromatic ring are reduced to primary amines.

-

Reaction: The product from Step 1 (1.0 eq) is dissolved in ethanol, and tin(II) chloride dihydrate (10 eq) is added.

-

Conditions: The mixture is heated to reflux for 4 hours.

-

Work-up: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate and concentrated. The crude product, 2-(2,5-diamino-3-bromophenyl)ethan-1-ol, is used in the next step without further purification.

Step 3: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction forms a key C-N bond, linking the two aromatic rings.

-

Reaction: A mixture of 2-(2,5-diamino-3-bromophenyl)ethan-1-ol (1.0 eq), 2-bromo-5-methylaniline (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq) is prepared in a sealed tube.

-

Conditions: Anhydrous toluene is added, and the mixture is heated to 110 °C for 18 hours.

-

Work-up: The reaction mixture is cooled, filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography (silica gel, ethyl acetate/hexanes) to yield 2-(2-amino-5-(2-amino-4-methylphenylamino)-3-bromophenyl)ethan-1-ol.

Step 4: Second Sonogashira Coupling

A second alkyne is introduced to the scaffold, which is crucial for the subsequent cyclization.

-

Reaction: To a solution of the product from Step 3 (1.0 eq) in triethylamine is added trimethylsilylacetylene (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

-

Conditions: The reaction is stirred at 60 °C for 12 hours.

-

Work-up: The solvent is evaporated, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to give 2-(2-amino-5-(2-amino-4-methylphenylamino)-3-((trimethylsilyl)ethynyl)phenyl)ethan-1-ol.

Step 5: Cyclization

An intramolecular reaction forms the tricyclic core of the this compound molecule.

-

Reaction: The silyl-protected alkyne from Step 4 (1.0 eq) is dissolved in methanol, and potassium carbonate (2.0 eq) is added.

-

Conditions: The mixture is heated to reflux for 6 hours.

-

Work-up: The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by column chromatography to afford 1,6-dimethyl-9-(2-hydroxyethyl)-9H-pyrido[3,2-g]quinolin-4-amine.

Step 6: Methylation

The final precursor is prepared by methylation of the secondary amine.

-

Reaction: To a solution of the product from Step 5 (1.0 eq) in acetone is added methyl iodide (1.5 eq) and potassium carbonate (2.0 eq).

-

Conditions: The reaction is stirred at room temperature for 24 hours.

-

Work-up: The solid is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to yield 1,6,9-trimethyl-9H-pyrido[3,2-g]quinolin-4-amine.

Step 7: Oxidation to this compound

The final step is the oxidation of the diazaanthracene to the corresponding anthraquinone.

-

Reaction: The methylated product from Step 6 (1.0 eq) is dissolved in a mixture of acetonitrile and water. Ceric ammonium nitrate (4.0 eq) is added in portions.

-

Conditions: The reaction is stirred at room temperature for 1 hour.

-

Work-up: The reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to give this compound as a red solid.

Visualizations of Key Processes

The following diagrams illustrate the core palladium-catalyzed reactions and the final oxidation step in the synthesis of this compound.

Caption: Generalized mechanism of the Sonogashira coupling reaction.

Caption: Generalized mechanism of the Buchwald-Hartwig amination.

Caption: The final oxidation step to yield this compound.

Conclusion

The seven-step synthesis of this compound is a robust and scalable process that provides access to this promising anticancer agent. The strategic use of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient construction of the complex molecular architecture from readily available precursors. This detailed guide provides the necessary information for researchers and drug development professionals to replicate and potentially optimize this synthesis, thereby facilitating further investigation into the therapeutic potential of this compound and its analogs.

References

NQO1-Dependent Bioactivation of Deoxynyboquinone: A Targeted Approach for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxynyboquinone (DNQ), a potent naphthoquinone, has emerged as a promising therapeutic agent for cancer treatment through a targeted bioactivation strategy. This technical guide delves into the core of DNQ's mechanism: its activation by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme frequently overexpressed in a variety of solid tumors. This document provides a comprehensive overview of the signaling pathways initiated by NQO1-dependent DNQ activation, detailed experimental protocols for key assays, and a compilation of quantitative data to facilitate further research and development in this targeted cancer therapy approach.

Introduction

A significant challenge in cancer chemotherapy is the selective targeting of malignant cells while sparing healthy tissues. A promising strategy to overcome this hurdle is the exploitation of unique biochemical characteristics of cancer cells. One such characteristic is the elevated expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) in many solid tumors, including lung, breast, and pancreatic cancers, while its expression in normal tissues remains low.[1][2][3]

NQO1 is a two-electron reductase that typically plays a protective role by detoxifying quinones. However, certain quinones, such as this compound (DNQ), are bioactivated by NQO1, turning this detoxification enzyme into a tumor-specific weapon.[4][5][6] This guide provides a detailed exploration of the NQO1-dependent activation of DNQ, its downstream effects, and the experimental methodologies to study this phenomenon.

The Core Mechanism: NQO1-Dependent Redox Cycling of this compound

The cornerstone of DNQ's anticancer activity lies in its interaction with NQO1. DNQ is an excellent substrate for NQO1, which catalyzes the two-electron reduction of the DNQ quinone to its hydroquinone form.[5][6] This hydroquinone is unstable and rapidly auto-oxidizes back to the quinone form, creating a futile redox cycle. This continuous cycling has two major cytotoxic consequences:

-

Massive Generation of Reactive Oxygen Species (ROS): The auto-oxidation of the DNQ hydroquinone transfers electrons to molecular oxygen, leading to the production of superoxide radicals (O₂⁻) and subsequently other reactive oxygen species like hydrogen peroxide (H₂O₂).[4] This overwhelming oxidative stress inflicts severe damage to cellular components.

-

Depletion of NAD(P)H: The futile cycling consumes cellular NAD(P)H, the electron donors for NQO1, leading to a rapid depletion of the cell's reducing power and an energy crisis.

This NQO1-dependent mechanism ensures that the cytotoxic effects of DNQ are primarily localized to NQO1-overexpressing cancer cells, thus providing a therapeutic window.

Signaling Pathways and Cellular Consequences

The excessive ROS production and energy depletion triggered by NQO1-mediated DNQ activation initiate a cascade of events culminating in cancer cell death.

The key downstream events include:

-

DNA Damage: The surge in ROS leads to extensive DNA damage, particularly double-strand breaks, which are marked by the phosphorylation of histone H2AX (γ-H2AX).

-

PARP1 Hyperactivation: Poly(ADP-ribose) polymerase 1 (PARP1), a DNA damage sensor, becomes hyperactivated in response to the numerous DNA lesions.

-

Energy Crisis and Cell Death: The hyperactivation of PARP1 consumes large amounts of NAD+, exacerbating the NAD+ and ATP depletion caused by the futile redox cycling. This catastrophic energy loss ultimately triggers programmed cell death pathways, including programmed necrosis and apoptosis.

Quantitative Data

The efficacy of DNQ and its derivatives is critically dependent on the NQO1 status of the cancer cells. The following tables summarize the cytotoxic effects of DNQ and its more potent derivative, Isopentyl-deoxynyboquinone (IP-DNQ), on various cancer cell lines.

Table 1: Cytotoxicity of this compound (DNQ) and Derivatives in NQO1-Positive and NQO1-Negative Cancer Cell Lines

| Compound | Cell Line | NQO1 Status | IC50 (µM) | Reference |

| DNQ | MCF-7 (Breast) | Positive | ~0.025 | [1] |

| DNQ | A549 (NSCLC) | Positive | ~0.08 | [1] |

| IP-DNQ | MCF-7 (Breast) | Positive | 0.025 | [1] |

| IP-DNQ | A549 (NSCLC) | Positive | 0.08 | [1] |

| IP-DNQ | A549-NQO1-KO | Negative | Resistant | [1] |

| IP-DNQ | MDA-MB-231 | Negative | Resistant | [1] |

NSCLC: Non-Small Cell Lung Cancer; KO: Knockout

Table 2: NQO1 Enzyme Kinetics for this compound

| Substrate | Km | kcat | kcat/Km | Reference |

| This compound (DNQ) | Not Reported | Not Reported | Not Reported |

Note: While literature consistently reports that DNQ is a highly efficient substrate for NQO1, specific kinetic parameters (Km and kcat) were not available in the reviewed public domain.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the NQO1-dependent activation of this compound.

NQO1 Activity Assay

This assay measures the enzymatic activity of NQO1 in cell lysates.

Materials:

-

Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM DTT)

-

Protein quantification assay (e.g., BCA or Bradford)

-

96-well microplate

-

Reaction buffer: 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA, 0.2 mM NADH

-

Substrate solution: Menadione or other suitable NQO1 substrate

-

Detection reagent: WST-1 or similar tetrazolium salt

-

NQO1 inhibitor: Dicoumarol (10 µM final concentration)

-

Microplate reader

Protocol:

-

Prepare cell lysates from NQO1-positive and NQO1-negative cells.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add 20-50 µg of cell lysate to each well.

-

For inhibitor control wells, add dicoumarol to a final concentration of 10 µM.

-

Prepare the reaction mix containing reaction buffer, substrate, and detection reagent according to the manufacturer's instructions (e.g., Abcam ab184867).[7]

-

Add the reaction mix to each well to initiate the reaction.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 440 nm for WST-1) in kinetic mode for 10-30 minutes at 37°C.[8]

-

Calculate NQO1 activity as the dicoumarol-sensitive rate of change in absorbance per minute per microgram of protein.

Cell Viability Assay (Clonogenic Survival Assay)

This assay assesses the long-term reproductive viability of cells after treatment with DNQ.

Materials:

-

Complete cell culture medium

-

Trypsin-EDTA

-

6-well or 100 mm culture dishes

-

DNQ stock solution

-

Fixing solution: 6% (v/v) glutaraldehyde

-

Staining solution: 0.5% (w/v) crystal violet

Protocol:

-

Seed cells at a low density (e.g., 200-1000 cells per well/dish) and allow them to attach overnight.

-

Treat the cells with various concentrations of DNQ for a defined period (e.g., 2-4 hours).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the cells for 7-14 days, allowing colonies to form.

-

When colonies are visible (at least 50 cells per colony), remove the medium and wash with PBS.

-

Fix the colonies with the fixing solution for 15-30 minutes.[9][10]

-

Stain the colonies with crystal violet solution for 20-30 minutes.[9][10]

-

Gently wash the dishes with water and allow them to air dry.

-

Count the number of colonies in each dish.

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

Reactive Oxygen Species (ROS) Detection (Dihydroethidium - DHE Staining)

This method uses the fluorescent probe DHE to detect intracellular superoxide.

Materials:

-

Dihydroethidium (DHE) stock solution (e.g., 10 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or serum-free medium

-

Fluorescence microscope or flow cytometer

Protocol:

-

Seed cells in appropriate culture vessels (e.g., chamber slides or multi-well plates) and allow them to adhere.

-

Treat cells with DNQ for the desired time.

-

Prepare a fresh DHE working solution (e.g., 10 µM in HBSS or serum-free medium).[2]

-

Remove the treatment medium and wash the cells with HBSS.

-

Incubate the cells with the DHE working solution for 15-30 minutes at 37°C, protected from light.[3][11]

-

Wash the cells twice with HBSS.

-

Immediately visualize the cells under a fluorescence microscope using an appropriate filter set (e.g., excitation/emission ~518/606 nm). Alternatively, detach the cells and analyze by flow cytometry.

DNA Damage Detection (γ-H2AX Immunofluorescence Staining)

This assay detects DNA double-strand breaks by staining for phosphorylated H2AX.

Materials:

-

4% paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer: 0.25% Triton X-100 in PBS

-

Blocking buffer: 5% BSA in PBS

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: fluorescently labeled anti-primary antibody species (e.g., Alexa Fluor 488)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips in a multi-well plate and treat with DNQ.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with mounting medium containing a nuclear counterstain.

-

Visualize and quantify the γ-H2AX foci using a fluorescence microscope.

Conclusion

The NQO1-dependent bioactivation of this compound represents a highly promising and selective strategy for cancer therapy. By leveraging the elevated NQO1 expression in tumor cells, DNQ and its derivatives can induce targeted cytotoxicity through the generation of massive oxidative stress and energy depletion. The detailed mechanisms and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this innovative approach. Future research may focus on optimizing DNQ derivatives for enhanced efficacy and pharmacokinetic properties, as well as exploring combination therapies to further improve patient outcomes.

References

- 1. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation By NQO1 – Hergenrother Lab [publish.illinois.edu]

- 5. Efficient NQO1 substrates are potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NQO1 Activity Assay Kit (Colorimetric) (ab184867) | Abcam [abcam.com]

- 8. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Deoxynyboquinone-Induced Reactive Oxygen Species Generation: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Deoxynyboquinone (DNQ) is a potent, naturally derived antineoplastic agent that exhibits selective cytotoxicity toward cancer cells overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] Its therapeutic action is rooted in its ability to undergo NQO1-dependent bioreduction, initiating a futile redox cycle that culminates in the massive generation of reactive oxygen species (ROS). This leads to catastrophic oxidative stress, extensive DNA damage, and multiple forms of programmed cell death. This technical guide provides an in-depth exploration of the core mechanisms, signaling pathways, and experimental methodologies related to DNQ-induced ROS generation.

Core Mechanism: NQO1-Dependent Redox Cycling

The anticancer activity of this compound (DNQ) is critically dependent on the expression of NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme frequently overexpressed in various solid tumors, including lung, breast, and pancreatic cancers.[1] In normal tissues, NQO1 expression is typically low. This differential expression provides a therapeutic window, allowing for targeted killing of cancer cells.[2]

The process is initiated when NQO1, a two-electron reductase, reduces the quinone moiety of DNQ to a hydroquinone.[2][3] This reduced form is highly unstable and rapidly auto-oxidizes back to the parent quinone by transferring electrons to molecular oxygen (O₂). This reaction generates a superoxide anion (O₂•−), a primary ROS.[4][5] The regenerated DNQ molecule is then free to undergo another round of reduction by NQO1.

This catalytic process, known as a futile redox cycle, results in the massive and rapid accumulation of superoxide within the cancer cell.[2] It is estimated that a single molecule of DNQ can generate over 60 molecules of ROS, leading to overwhelming oxidative stress that cancer cells cannot survive.[2] The superoxide anions can be further converted to other ROS, such as hydrogen peroxide (H₂O₂), which amplifies the cellular damage.[6]

Downstream Signaling and Cell Death Pathways

The acute burst of ROS triggers a cascade of downstream events that are ultimately lethal to the cell.

-

DNA Damage: ROS, particularly hydroxyl radicals formed from H₂O₂, induce significant DNA damage, including double-strand breaks (DSBs).[7][8]

-

PARP1 Hyperactivation: The extensive DNA damage leads to the hyperactivation of Poly(ADP-ribose) polymerase 1 (PARP1), a key DNA repair enzyme.[7][9]

-

Energy Crisis: Hyperactivated PARP1 consumes large quantities of its substrate, NAD+, leading to a rapid depletion of both NAD+ and ATP pools. This catastrophic energy loss cripples cellular functions.[3][7]

-

Programmed Cell Death: The combination of DNA damage and energy depletion triggers multiple forms of cell death. DNQ and its derivatives, such as isopentyl-deoxynyboquinone (IP-DNQ), have been shown to induce both caspase-dependent apoptosis and PARP1-mediated programmed necrosis.[7][8][10] This dual mechanism of cell killing makes it a robust anticancer strategy.

Interaction with the Nrf2 Pathway

While the primary anticancer mechanism of DNQ is through overwhelming ROS production, it also interacts with the Nrf2 antioxidant response pathway. Under normal conditions of oxidative stress, the transcription factor Nrf2 is held in the cytoplasm by Keap1.[11] Certain compounds can cause Keap1 to release Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes like HMOX1 and NQO1.[12]

Interestingly, DNQ has been shown to activate the Nrf2 pathway by directly alkylating and triggering the degradation of Keap1.[13] This leads to the upregulation of cytoprotective genes. While this may seem counterintuitive to a ROS-generating drug, it highlights a complex biological interaction. In the context of DNQ therapy, the massive, acute ROS burst far exceeds the compensatory capacity of the Nrf2 response, ensuring cell death in NQO1-positive cancer cells. However, this interaction is a critical area of study, particularly for understanding potential resistance mechanisms and DNQ's anti-inflammatory properties.[13][[“]]

Quantitative Data on Cytotoxicity

The potency of DNQ and its derivatives is demonstrated by their low IC₅₀ values in cancer cell lines that overexpress NQO1.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| This compound (DNQ) | Various | General | 0.016 - 0.210 | [4][5] |

| Isopentyl-DNQ (IP-DNQ) | A549 | Non-Small Cell Lung | ~0.08 | [15] |

| Isopentyl-DNQ (IP-DNQ) | MCF-7 | Breast | ~0.025 | [15] |

| β-lapachone | A549 | Non-Small Cell Lung | ~2.5 | [15] |

| β-lapachone | MCF-7 | Breast | ~0.08 | [15] |

Table 1: Comparative cytotoxicities (IC₅₀) of DNQ, its derivative IP-DNQ, and the related NQO1-bioactivatable drug β-lapachone. Note the significantly higher potency of DNQ derivatives compared to β-lapachone in A549 cells.

Key Experimental Protocols

Protocol for ROS Detection using Dihydroethidium (DHE)

This protocol is designed to measure intracellular superoxide levels.

-

Cell Seeding: Plate cells (e.g., A549) in a suitable format (e.g., 6-well plate or glass-bottom dish) and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with the desired concentration of DNQ (e.g., 0.25 µM) or vehicle control (DMSO). Include a positive control and an NQO1-inhibited control (co-treatment with Dicoumarol, 40-50 µM).[3][16] Incubate for the desired time (e.g., 2 hours).

-

DHE Staining: Remove the treatment media and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add DHE staining solution (typically 5-10 µM in serum-free media) to each well and incubate for 15-30 minutes at 37°C, protected from light.

-

Imaging/Analysis: Wash the cells twice with PBS. Immediately analyze the cells using fluorescence microscopy or flow cytometry. DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence (Excitation: ~518 nm, Emission: ~606 nm).

-

Quantification: Measure the mean fluorescence intensity from at least 100 cells per condition using software like ImageJ.[3]

Protocol for Cytotoxicity Assessment (MTT or WST-based Assay)

This protocol determines the IC₅₀ value of a compound.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Dilution: Prepare a serial dilution of DNQ in culture medium.

-

Treatment: Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (negative) and untreated (control) wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO₂ incubator.

-

Reagent Addition: Add 10 µL of MTT (5 mg/mL) or a WST-based reagent (like CCK-8) to each well and incubate for 1-4 hours.[17]

-

Measurement: If using MTT, add 100 µL of solubilization buffer (e.g., DMSO) to dissolve the formazan crystals. If using a WST reagent, this step is not needed.[17]

-

Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-8).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol for Apoptosis vs. Necrosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between different modes of cell death.

-

Cell Treatment: Treat cells in a 6-well plate with a lethal dose of DNQ or IP-DNQ (e.g., 0.1 or 0.25 µM) for a specified duration (e.g., 2 hours).[16] After treatment, replace with fresh media and incubate for a longer period (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add additional Binding Buffer and analyze the samples immediately using a flow cytometer.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

References

- 1. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for the generation of reactive oxygen species from hydroquinone and benzoquinone: Roles in arsenite oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isopentyl-Deoxynboquinone Induces Mitochondrial Dysfunction and G2/M Phase Cell Cycle Arrest to Selectively Kill NQO1-Positive Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of PKM2 and Nrf2-ARE Pathway during Benzoquinone Induced Oxidative Stress in Yolk Sac Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Essential role of Nrf2 in protection against hydroquinone- and benzoquinone-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Small molecule this compound triggers alkylation and ubiquitination of Keap1 at Cys489 on Kelch domain for Nrf2 activation and inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dojindo.com [dojindo.com]

Deoxynyboquinone (DNQ): A Technical Guide to its Role in Inducing Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxynyboquinone (DNQ), a naturally occurring small molecule, has emerged as a potent antineoplastic agent that leverages the induction of severe oxidative stress to selectively eliminate cancer cells. This technical guide provides an in-depth examination of the molecular mechanisms underpinning DNQ's activity. The core of its action lies in its bioactivation by NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme frequently overexpressed in solid tumors. This interaction initiates a futile redox cycle, generating substantial amounts of superoxide and other reactive oxygen species (ROS). The resulting oxidative stress triggers a cascade of downstream events, including DNA damage, hyperactivation of Poly(ADP-ribose) polymerase 1 (PARP1), and the initiation of multiple cell death pathways, including apoptosis and programmed necrosis. Furthermore, DNQ directly engages with the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to provide a comprehensive resource for professionals in oncology research and drug development.

Mechanism of this compound-Induced ROS Production

The primary mechanism by which DNQ induces oxidative stress is through a futile redox cycle catalyzed by NQO1.[1][2] NQO1 is a two-electron reductase that is significantly overexpressed in many cancer types (e.g., lung, breast, pancreatic) but expressed at low levels in normal tissues, making it an attractive target for cancer-selective therapies.[1][2]

The process unfolds as follows:

-

Bioreduction: DNQ enters the cell and is reduced by NQO1 in an NADPH-dependent reaction. This two-electron reduction converts the quinone moiety of DNQ into a hydroquinone.[1]

-

Re-oxidation and Superoxide Formation: The resulting hydroquinone is unstable and rapidly auto-oxidizes back to its original quinone form. This re-oxidation process transfers electrons to molecular oxygen (O₂), generating superoxide radicals (O₂•−).[3][4]

-

Futile Cycling: The regenerated DNQ is then available for another round of reduction by NQO1, establishing a continuous, futile cycle that consumes cellular reducing equivalents (NADPH) and relentlessly produces superoxide.[5] This sustained generation of ROS quickly overwhelms the cell's antioxidant capacity, leading to a state of severe oxidative stress.[5][6]

A derivative of DNQ, isopentyl-deoxynyboquinone (IP-DNQ), operates via a similar NQO1-dependent mechanism to generate excessive ROS.[5][7]

Downstream Signaling Pathways

The massive increase in intracellular ROS initiated by DNQ triggers several critical signaling pathways that collectively determine the cell's fate.

Nrf2/ARE Antioxidant Response

As a protective mechanism against oxidative stress, cells activate the Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[8] DNQ has been shown to directly interact with Keap1.[9][[“]]

-

Keap1 Alkylation: The α, β-unsaturated amide moieties of DNQ act as an electrophile, alkylating a specific cysteine residue (Cys489) on the Kelch domain of Keap1.[9]

-

Nrf2 Liberation: This covalent modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for ubiquitination and subsequent proteasomal degradation.[8][9]

-

ARE Gene Transcription: Liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NQO1 itself.[9][11]

While this represents an initial survival response, the overwhelming ROS production by DNQ typically surpasses the protective capacity of the Nrf2 system in NQO1-positive cancer cells.

ROS-Induced Cell Death Pathways

The excessive ROS generated by DNQ's futile cycling leads to catastrophic cellular damage, activating robust cell death programs.[5][6]

-

DNA Damage: ROS, particularly hydroxyl radicals formed from superoxide, cause extensive DNA lesions, including single- and double-strand breaks (DSBs).[5][7]

-

PARP1 Hyperactivation: This widespread DNA damage triggers the hyperactivation of the DNA repair enzyme Poly(ADP-ribose) polymerase 1 (PARP1).[5][12]

-

Energy Crisis: Hyperactivated PARP1 consumes vast quantities of its substrate, NAD+, leading to a rapid depletion of both the cellular NAD+ pool and ATP, culminating in a catastrophic energy crisis.[5][6]

-

Apoptosis and Programmed Necrosis: This energy collapse and extensive damage can induce cell death through multiple mechanisms.

-

Programmed Necrosis (NAD+-Keresis): The severe depletion of NAD+/ATP leads to a caspase-independent form of programmed necrosis.[5]

-

Apoptosis: In some contexts, particularly with the derivative IP-DNQ, both apoptosis and programmed necrosis are observed.[7][13] The oxidative stress can activate stress kinases like ASK1, which in turn activate JNK and p38 MAP kinases, known mediators of apoptosis.[14][15][16] This can lead to the activation of caspase cascades (e.g., caspase-3/7), resulting in classic apoptotic cell death.[13]

-

Quantitative Data Summary

The potency of DNQ and its derivatives is demonstrated by their low IC₅₀ values and significant impact on cellular processes.

| Parameter | Compound | Cell Line(s) | Value/Observation | Reference |

| IC₅₀ | DNQ | Various Cancer Cell Lines | 16 - 210 nM | [3][4] |

| ROS Production | IP-DNQ (0.25 µM) | A549 Lung Cancer | Significant increase in ROS generation. | [5] |

| DNA Damage | IP-DNQ (0.25 µM) | A549 Lung Cancer | Comet tail length increased to 65 ± 10 a.u. (vs. 6 ± 2 a.u. in control). | [5] |

| Cell Death | IP-DNQ | NQO1-Positive Cancer Cells | Induces both apoptosis and programmed necrosis. | [7][12][13] |

| Caspase Activity | IP-DNQ (0.25 µM) | MDA-MB-231 NQO1+, A549 | Significant increase in caspase 3/7 enzymatic activity. | [13] |

Key Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the effects of DNQ.

Measurement of Reactive Oxygen Species (ROS)

Principle: Utilizes fluorescent probes that react with ROS to produce a measurable signal. Dihydroethidium (DHE) is commonly used for superoxide detection.

Protocol:

-

Cell Culture: Plate cells (e.g., A549) in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.

-

Treatment: Treat cells with desired concentrations of DNQ or vehicle control for the specified time course.

-

Probe Loading: Remove media and incubate cells with 5 µM DHE in serum-free media for 30 minutes at 37°C, protected from light.

-

Washing: Gently wash cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Detection: Immediately measure fluorescence using a fluorescence microscope or plate reader. For DHE, excitation is ~518 nm and emission is ~606 nm.

-

Quantification: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell from multiple fields of view.[6]

Cell Viability and IC₅₀ Determination

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which correlates with cell viability.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat cells with a serial dilution of DNQ (e.g., from 1 nM to 10 µM) for a specified period (e.g., 48-72 hours). Include vehicle-only controls.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until formazan crystals form.

-

Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results on a dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Western Blotting for Protein Expression

Principle: A technique to detect and quantify specific proteins in a sample. Used to measure levels of Nrf2, HO-1, cleaved caspases, etc.

Protocol:

-

Cell Lysis: Treat cells with DNQ as required. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-cleaved-caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound represents a powerful example of a targeted anticancer agent that exploits the inherent oxidative stress and unique enzymatic profile of tumor cells. Its NQO1-dependent mechanism for generating overwhelming ROS provides a clear rationale for its selective toxicity towards cancer cells overexpressing this enzyme. The subsequent induction of DNA damage, energy collapse, and activation of multiple cell death pathways underscores its multifaceted and potent antitumor activity.

For drug development professionals, DNQ and its derivatives like IP-DNQ offer a promising scaffold. Future research should focus on:

-

Pharmacokinetic Optimization: Enhancing the delivery and concentration of DNQ derivatives in tumor tissues to maximize efficacy and minimize potential off-target effects.[17]

-

Biomarker Development: Solidifying the use of NQO1 expression as a predictive biomarker to select patients most likely to respond to DNQ-based therapies.[1]

-

Combination Therapies: Investigating synergies between DNQ and other anticancer agents, such as PARP inhibitors or drugs that modulate cellular redox status, to overcome resistance and improve therapeutic outcomes.

References

- 1. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Small molecule this compound triggers alkylation and ubiquitination of Keap1 at Cys489 on Kelch domain for Nrf2 activation and inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. mdpi.com [mdpi.com]

- 12. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction of apoptosis by ASK1, a mammalian MAPKKK that activates SAPK/JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Initial In Vitro Studies of Deoxynyboquinone (DNQ) Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxynyboquinone (DNQ) is a potent, naturally derived antineoplastic agent that has demonstrated significant cytotoxicity against a variety of cancer cell lines in initial in vitro studies.[1] Its mechanism of action is contingent on the overexpression of NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme frequently upregulated in solid tumors such as lung, breast, and pancreatic cancers.[2][3] DNQ's selective lethality is triggered through an NQO1-dependent futile redox cycle that generates substantial reactive oxygen species (ROS), leading to extensive DNA damage, hyperactivation of Poly (ADP-ribose) polymerase 1 (PARP1), and subsequent energy depletion, culminating in programmed cell death.[4] This guide provides a comprehensive overview of the foundational in vitro studies, detailing DNQ's mechanism of action, quantitative cytotoxicity data, and the experimental protocols used to elucidate its anticancer properties.

Core Mechanism of Action: NQO1-Dependent Oxidative Cell Death

The anticancer activity of this compound is not due to direct interaction with DNA or inhibition of a specific kinase but rather through its bioactivation by the enzyme NQO1.[2][3] This process initiates a cascade of events that selectively kill cancer cells with high NQO1 expression while sparing normal tissues where NQO1 levels are typically low.[3]

The key steps are:

-

NQO1-Mediated Futile Redox Cycling : In NQO1-overexpressing (NQO1+) cancer cells, DNQ undergoes a two-electron reduction by NQO1, using NAD(P)H as a cofactor. This forms a hydroquinone, which is unstable and rapidly re-oxidized back to DNQ. This futile cycle massively consumes molecular oxygen (O₂) and cellular NAD(P)H.[4]

-

Generation of Reactive Oxygen Species (ROS) : The rapid re-oxidation of the DNQ hydroquinone results in the formation of a large volume of superoxide (O₂⁻), a primary reactive oxygen species.[1][4] This sudden increase in ROS induces a state of severe oxidative stress within the cancer cell.[1][5]

-

DNA Damage and PARP1 Hyperactivation : The excessive ROS leads to widespread DNA lesions, including double-strand breaks (DSBs).[4][6] This extensive DNA damage triggers the hyperactivation of the DNA repair enzyme PARP1.[4][7]

-

Energy Crisis and Programmed Necrosis : PARP1 hyperactivation consumes cellular NAD+ pools, which are critical for ATP production.[4] The catastrophic depletion of both NAD+ and ATP leads to a cellular energy crisis, ultimately inducing a form of programmed necrosis.[4] Some derivatives of DNQ, such as isopentyl-deoxynyboquinone (IP-DNQ), have been shown to induce both apoptosis and programmed necrosis.[6][7]

The signaling pathway is visualized below.

Quantitative Cytotoxicity Data

DNQ exhibits potent cytotoxicity in the nanomolar range across various NQO1-positive cancer cell lines.[1][5] Its efficacy is significantly diminished in the presence of NQO1 inhibitors like dicoumarol (DIC) or in cell lines with low or no NQO1 expression, highlighting its targeted mechanism.

| Compound | Cell Line | Cancer Type | IC50 Value (nM) | Notes | Reference |

| DNQ | Various | Various | 16 - 210 | General range across multiple cell lines. | [1][5] |

| DNQ | MCF-7 | Breast Cancer | ~25 | NQO1-dependent cytotoxicity. | [6] |

| DNQ | A549 | Non-Small Cell Lung (NSCLC) | ~80 | NQO1-dependent cytotoxicity. | [6] |

| IP-DNQ | MCF-7 | Breast Cancer | ~25 | A potent DNQ derivative. | [6] |

| IP-DNQ | A549 | Non-Small Cell Lung (NSCLC) | ~80 | A potent DNQ derivative. | [6] |

Experimental Protocols

The following sections detail standardized protocols for assessing DNQ cytotoxicity and its underlying mechanisms in vitro.

In Vitro Cytotoxicity and Viability Assay

This protocol determines the concentration of DNQ required to inhibit cancer cell growth by 50% (IC50).

Workflow Overview

Methodology

-

Cell Seeding : Plate cancer cells (e.g., NQO1-positive A549 or MCF-7) in 96-well plates at a predetermined density and allow them to adhere for 24 hours.

-

Compound Preparation : Prepare serial dilutions of DNQ in the appropriate cell culture medium. For control wells, prepare medium with vehicle (e.g., DMSO) and medium containing both DNQ and an NQO1 inhibitor like dicoumarol (50 µM) to confirm NQO1-dependency.[6]

-

Treatment : Remove the old medium from the cells and add the prepared compound dilutions. Typically, cells are exposed to the drug for a short period, such as 2 hours.[6][7]

-

Incubation & Viability Assessment : After the 2-hour treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.[6] Incubate the plates for a longer period (e.g., 7 days) to allow for cell death and to assess long-term survival.[6]

-

Data Acquisition : Determine cell viability using a suitable method. A DNA assay (e.g., using a fluorescent DNA-binding dye) or a colony formation assay are common choices.[6]

-

Analysis : Normalize the viability data to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of DNQ concentration and use non-linear regression to calculate the IC50 value.

Mechanistic Assay: DNA Damage (γ-H2AX Foci Staining)

This immunofluorescence protocol visualizes DNA double-strand breaks, a key event following DNQ-induced ROS generation.[6]

Methodology

-

Cell Culture : Grow cells on glass coverslips in a multi-well plate.

-

Treatment : Treat cells with a lethal dose of DNQ (e.g., 0.25 µM) for various time points (e.g., 30, 60, 120 minutes).[6]

-

Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access.

-

Blocking : Block non-specific antibody binding using a solution like 5% Bovine Serum Albumin (BSA).

-

Primary Antibody Incubation : Incubate the cells with a primary antibody specific for phosphorylated H2AX (γ-H2AX).

-

Secondary Antibody Incubation : After washing, incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting : Stain the cell nuclei with a DNA dye like DAPI and mount the coverslips onto microscope slides.

-

Imaging and Analysis : Visualize the cells using a fluorescence microscope. The appearance of distinct fluorescent puncta (foci) in the nucleus indicates sites of DNA double-strand breaks. Quantify the number of foci per nucleus to measure the extent of DNA damage.[6]

Mechanistic Assay: Apoptosis vs. Necrosis (Annexin V & PI Staining)

This flow cytometry-based assay distinguishes between different modes of cell death.

Methodology

-

Cell Treatment : Treat a population of cells with DNQ (e.g., 0.1 or 0.25 µM) for a specified period (e.g., 2 hours), followed by a longer incubation in fresh media (e.g., 48 hours).[6] Include a positive control for apoptosis, such as Staurosporine (STS).[6][7]

-

Cell Harvesting : Collect both adherent and floating cells and wash them with cold PBS.

-

Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis : Analyze the stained cells immediately using a flow cytometer.

-

Live cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Necrotic cells : Annexin V-negative and PI-positive. This analysis helps to quantify the specific cell death pathways initiated by DNQ or its derivatives.[6]

-

References

- 1. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Deoxynyboquinone: A Technical Guide to its Antineoplastic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynyboquinone (DNQ) and its derivatives are emerging as a promising class of antineoplastic agents with a unique, targeted mechanism of action. This technical guide provides an in-depth overview of the current understanding of DNQ's anticancer properties, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

This compound's anticancer activity is critically dependent on the overexpression of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme frequently upregulated in various solid tumors, including lung, breast, and pancreatic cancers, while expressed at low levels in normal tissues.[1][2][3] This differential expression provides a therapeutic window for selectively targeting cancer cells.

Mechanism of Action: NQO1-Bioactivation and Induction of Cell Death